Erythrosin B

Photodynamic Therapy Photosensitizer Singlet Oxygen Generation

Erythrosin B (CAS 15905-32-5) is the xanthene photosensitizer of choice when maximal singlet oxygen quantum yield (ΦΔ ≈0.63) is non-negotiable—outperforming Eosin Y by 46% and surpassing Rose Bengal in tissue penetration depth for antimicrobial PDT. Its validated 85–90 ps fluorescence lifetime also makes it an essential picosecond calibration standard for TCSPC instrumentation. Procure with confidence: this compound is DEA-exempt and shipped ambient globally for R&D use. Note the 2025 FDA revocation applies only to food/ingested drug uses—research applications remain fully permissible.

Molecular Formula C20H8I4O5
Molecular Weight 835.9 g/mol
CAS No. 15905-32-5
Cat. No. B097352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythrosin B
CAS15905-32-5
Synonyms2',4',5',7'-Tetraiodofluorescein
Erythrosin
Erythrosin B
Erythrosine
Erythrosine B
F D and C #3
FD and C Red No. 3
FDC Red No. 3
Molecular FormulaC20H8I4O5
Molecular Weight835.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I
InChIInChI=1S/C20H8I4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H
InChIKeyOALHHIHQOFIMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Erythrosin B (CAS 15905-32-5) Technical Profile and Scientific Selection Overview


Erythrosin B, also known as FD&C Red No. 3 or E127, is a tetraiodinated xanthene dye of the fluorescein family [1]. It exhibits a molar extinction coefficient ≥102,000 at 526-534 nm and a picosecond fluorescence lifetime (≈85-90 ps in aqueous solution), making it a valuable fluorophore for time-resolved techniques [2]. Erythrosin B is distinguished by its high singlet oxygen quantum yield (ΦΔ ≈0.6-0.7), which exceeds that of its closest analog Eosin Y and rivals that of Rose Bengal, positioning it as a potent photosensitizer [3]. The compound exists as a free acid (CAS 15905-32-5) and a disodium salt (CAS 16423-68-0), both of which are used in microscopy, photodynamic therapy research, and—until recent regulatory action—as a food colorant [4].

Why Erythrosin B Cannot Be Simply Substituted by Other Xanthene Dyes in Critical Applications


Simple one-for-one replacement of Erythrosin B with Rose Bengal, Eosin Y, or Fluorescein is not scientifically justifiable due to substantial differences in singlet oxygen quantum yield, membrane penetration depth, and photobleaching kinetics. Erythrosin B occupies a unique niche: it delivers a singlet oxygen quantum yield (ΦΔ ≈0.6-0.7) that is superior to Eosin Y's (ΦΔ ≈0.4-0.5) and comparable to Rose Bengal's (ΦΔ ≈0.7-0.8), yet it exhibits significantly faster photobleaching than both analogs, which is a critical parameter in applications requiring rapid signal decay or controlled photosensitizer depletion [1]. Furthermore, in photodynamic antimicrobial therapy, Erythrosin B and Eosin Y demonstrate deeper tissue penetration than Rose Bengal, a property that cannot be assumed across the xanthene class [2]. The recent FDA revocation of Erythrosin B for food and ingested drug use (2025) also creates a regulatory-driven substitution dynamic that does not apply to other xanthenes; in research contexts, however, this same compound remains indispensable precisely because of these unique photophysical signatures [3].

Quantitative Evidence for Erythrosin B Differentiation: Head-to-Head Comparisons with Closest Analogs


Singlet Oxygen Quantum Yield Superiority Over Eosin Y and Rose Bengal

In a controlled photophysical comparison using identical optical protocols, Erythrosin B demonstrated the highest singlet oxygen generation capacity among the three most clinically relevant xanthene dyes [1]. While Rose Bengal is traditionally cited as the benchmark photosensitizer, this study found that Erythrosin B's singlet oxygen quantum yield (ΦΔ = 0.63 ± 0.02) exceeded that of both Eosin Y (ΦΔ = 0.43 ± 0.02) and Rose Bengal (ΦΔ = 0.57 ± 0.02) under the same experimental conditions [1].

Photodynamic Therapy Photosensitizer Singlet Oxygen Generation

Faster Photobleaching Kinetics Versus Eosin Y and Rose Bengal

Evaluated photobleaching quantum yields in a poly(vinyl alcohol) matrix containing triethanolamine (TEA) as an electron donor indicate that Erythrosin B undergoes significantly faster photobleaching than both Eosin Y and Rose Bengal [1]. The photobleaching quantum yield for Erythrosin B was approximately 2.5× higher than that of Rose Bengal and 1.8× higher than that of Eosin Y under identical illumination conditions [1].

Photobleaching Xanthene Dye Quantum Yield

Comparable Antifungal Efficacy with Superior Tissue Penetration Versus Rose Bengal

In a head-to-head study evaluating photodynamic antimicrobial therapy (PDAT) against 12 clinical fungal keratitis isolates, Erythrosin B demonstrated antifungal inhibition comparable to Rose Bengal, achieving full growth inhibition within the 47 mm irradiation zone against all Fusarium solani strains tested [1]. However, Erythrosin B and Eosin Y offer deeper tissue penetration than Rose Bengal, making them more suitable for treating advanced or deep-seated fungal infections [1].

Photodynamic Antimicrobial Therapy Fungal Keratitis Tissue Penetration

Higher Photocatalytic Degradation Efficiency Than Rhodamine B

When subjected to photocatalytic degradation using silver nanoclusters (GSH@Ag NCs) under solar irradiation, Erythrosin B exhibited a degradation efficiency of 94.6% after 30 minutes, compared to 85.1% for Rhodamine B under identical conditions [1]. This represents an 11.2% relative improvement in degradation efficiency for Erythrosin B.

Photocatalytic Degradation Dye Removal Wastewater Treatment

Regulatory-Forced Substitution in Food and Pharmaceutical Applications

On January 15, 2025, the U.S. FDA revoked the authorization for FD&C Red No. 3 (Erythrosin B) in foods and ingested drugs, citing the Delaney Clause and cancer risks observed in animal studies [1]. This regulatory action forces substitution of Erythrosin B with alternative red colorants (e.g., Red No. 40, carmine, or beet extract) in all ingestible products by January 2027 (food) and January 2028 (ingested drugs) [1]. No other commonly used xanthene dye (e.g., Eosin Y, Rose Bengal) has an analogous food-use authorization history or regulatory trajectory, making this substitution imperative unique to Erythrosin B among its chemical class.

Regulatory Compliance Food Colorant FDA Ban

Optimal Application Scenarios for Erythrosin B Based on Quantitative Differentiation Evidence


Photodynamic Therapy Research Requiring Maximal Singlet Oxygen Yield

Researchers developing new photodynamic therapy (PDT) or photodynamic inactivation (PDI) protocols should select Erythrosin B when maximizing singlet oxygen generation per photon is the primary objective. The compound's ΦΔ of 0.63 exceeds that of Eosin Y by 46% and Rose Bengal by 10.5% under comparable conditions [1]. This translates to a higher cytotoxic payload per unit of light exposure, which is particularly advantageous in oxygen-limited microenvironments or when minimizing light dose to protect surrounding healthy tissue.

Antimicrobial Photodynamic Protocols Requiring Deep Tissue Penetration

For antimicrobial photodynamic applications targeting deep-seated infections—such as fungal keratitis, dental biofilms, or subcutaneous abscesses—Erythrosin B offers a superior combination of antifungal efficacy and tissue penetration depth compared to Rose Bengal [1]. While Rose Bengal provides equivalent surface-level antimicrobial activity, Erythrosin B's intermediate membrane penetration profile (ranking between Eosin Y and Rose Bengal in DPPC vesicle models) [2] makes it the preferred choice when pathogens reside beyond the superficial tissue layers.

Time-Resolved Fluorescence Assays Requiring Picosecond Lifetime Standards

Erythrosin B serves as a validated fluorescence lifetime standard in the picosecond domain, with a documented lifetime of 85-90 ps in aqueous solution and 21 ps under specific plasmonic enhancement conditions [1][2]. This positions Erythrosin B as a calibration standard for time-correlated single photon counting (TCSPC) and frequency-domain fluorescence lifetime instruments operating in the 500-550 nm emission range. Its short lifetime complements longer-lived standards such as fluorescein (≈4 ns), enabling multi-point calibration curves for accurate lifetime determinations.

Environmental Photocatalysis Research Using a Readily Degradable Model Dye

Environmental researchers evaluating novel photocatalytic materials should consider Erythrosin B as a model xanthene dye due to its 94.6% degradation efficiency under solar irradiation with GSH@Ag NCs—a performance that exceeds Rhodamine B by 9.5 percentage points under identical conditions [1]. This higher inherent degradability reduces experimental variability and shortens assay times, allowing faster screening of photocatalyst candidates. Additionally, Erythrosin B's well-characterized photobleaching behavior provides a built-in internal control for distinguishing photocatalytic degradation from self-photobleaching.

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